Cefaloram: Structural Architecture and Stereochemical Determinants
Cefaloram: Structural Architecture and Stereochemical Determinants
Topic: Cefaloram Chemical Structure and Stereochemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
Cefaloram (CAS 859-07-4), often referred to historically as Cephalosporin G , serves as a fundamental prototype in the cephalosporin class of
Chemical Constitution and Molecular Geometry
Cefaloram is chemically defined as (6R,7R)-3-(acetoxymethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .[1][3] Its architecture bridges the penicillin and cephalosporin classes by combining the phenylacetyl side chain of Penicillin G with the 7-aminocephalosporanic acid (7-ACA) nucleus.
1.1 The Cephem Nucleus
The pharmacophore of Cefaloram is the cephem ring system, a bicyclic structure consisting of a four-membered
-
Ring Strain: Unlike penicillins (thiazolidine fusion), the dihydrothiazine ring in Cefaloram introduces a double bond at the
position. This conjugation between the enamine nitrogen (N1) and the double bond modulates the resonance of the -lactam amide bond, increasing the electrophilicity of the carbonyl carbon (C8). -
Numbering System: The sulfur atom is position 1 (in some nomenclatures, but standard IUPAC for cephems assigns N as 1 or uses the specific bicyclo numbering). In standard cephalosporin numbering:
1.2 Substituent Analysis
| Position | Substituent | Function |
| C7 (Amide) | Phenylacetamido | Provides Gram-positive potency; analogous to Penicillin G. Lipophilic benzyl group aids cell wall penetration.[1][3] |
| C3 (Allylic) | Acetoxymethyl | A "leaving group" potential.[1][3] Metabolically labile; susceptible to esterases (deacetylation) which reduces activity.[1][3] |
| C4 | Carboxylic Acid | Essential for ionic binding to the active site lysine of Penicillin-Binding Proteins (PBPs).[1][3] pKa ~2.[1][3]6. |
Stereochemical Analysis
The biological efficacy of Cefaloram is strictly governed by its stereochemistry. The molecule possesses two chiral centers at C6 and C7 .
2.1 Configuration: (6R, 7R)
For the
-
Cis-Fusion: The bicyclic ring fusion forces the bridgehead hydrogens to be on the same face (typically the
-face). -
Conformational Locking: The fusion of the planar
-lactam ring with the puckered dihydrothiazine ring locks the molecule into a rigid conformation. This rigidity reduces the entropy penalty upon binding to the enzyme active site.
2.2 Diagram: Cefaloram Structure & Stereochemistry
The following diagram illustrates the core structure, numbering, and the critical cis-stereochemistry.
Figure 1: Structural decomposition of Cefaloram highlighting the core nucleus and stereochemical requirements.
Synthesis and Manufacturing Protocols
The synthesis of Cefaloram typically follows a semi-synthetic route starting from 7-Aminocephalosporanic Acid (7-ACA) .[1][3][5][6] This approach preserves the fragile stereochemistry of the cephem nucleus found in the natural fermentation product, Cephalosporin C.
3.1 Precursor Isolation: 7-ACA
-
Source: Fermentation of Acremonium chrysogenum yields Cephalosporin C.[1][3][6]
-
Cleavage: The D-
-aminoadipyl side chain of Cephalosporin C is cleaved (chemically via /alcohol or enzymatically via glutaryl acylase) to yield the 7-ACA nucleus.[1][3]
3.2 Acylation Protocol (Semi-Synthesis)
The conversion of 7-ACA to Cefaloram involves the selective acylation of the C7-amino group with a phenylacetyl moiety.
Reagents:
-
Substrate: 7-ACA (Zwitterionic form).
-
Acylating Agent: Phenylacetyl chloride (or mixed anhydride of phenylacetic acid).[1][3]
-
Solvent System: Acetone/Water or Dichloromethane (DCM) with a tertiary amine base.[1][3]
-
pH Control: Critical (pH 6.0–7.0) to prevent hydrolysis of the
-lactam or the C3-acetoxy group.[3]
Step-by-Step Workflow:
-
Solubilization: Suspend 7-ACA in aqueous acetone. Add
or Triethylamine (TEA) to solubilize as the carboxylate salt.[1][3] -
Acylation: Cool to 0°C. Add Phenylacetyl chloride dropwise. The low temperature prevents the kinetic degradation of the
-lactam ring. -
Workup: Acidify the solution to pH ~2.0 with dilute HCl to precipitate Cefaloram as the free acid.
3.3 Diagram: Synthetic Pathway
Figure 2: Semi-synthetic route from Cephalosporin C to Cefaloram.[1][3]
Physicochemical Stability and Degradation[7]
Understanding the instability of Cefaloram is vital for handling and formulation.
4.1 C3-Acetoxymethyl Hydrolysis
The acetoxy group at C3 is an ester.[1][3] In vivo (esterases) or in aqueous solution (pH > 7), this group hydrolyzes to form Desacetylcefaloram .[1][3]
-
Impact: Desacetylcefaloram has significantly reduced antibacterial activity (approx. 50% of parent).[1][3]
-
Lactonization: Under acidic conditions, the desacetyl derivative can undergo intramolecular cyclization. The C3-hydroxyl attacks the C2-carboxyl group to form a lactone, rendering the molecule inactive.
4.2 Beta-Lactam Hydrolysis
The high ring strain (~25 kcal/mol) that drives antibacterial potency also drives instability.[1][3]
-
Alkaline pH: Rapid hydrolysis of the amide bond, opening the ring to form cephalosporoic acid (inactive).
-
Nucleophilic Attack: The C8 carbonyl is highly susceptible to nucleophiles (hydroxide, amines).[1]
Analytical Characterization
To validate the structure and stereochemistry, the following spectral signatures are diagnostic:
-
H-NMR (DMSO-
):-
-Lactam Protons (C6, C7): Two doublets around
5.0–5.8 ppm.[1][3] The coupling constant is typically 4.5–5.0 Hz , characteristic of cis-stereochemistry.[1] (Trans-lactams exhibit Hz).[1][3] -
Side Chain: Phenyl ring protons (
7.3, multiplet) and the benzylic methylene ( 3.6, singlet).[1] -
C3-Acetoxymethyl: Singlet methyl (
2.[1][3]0) and AB quartet for the methylene ( 4.6–5.0).[1][3]
-
-Lactam Protons (C6, C7): Two doublets around
-
IR Spectroscopy:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68940, Cefaloram. Retrieved from [Link][1][3]
-
Elander, R. P. (2003). Industrial production of beta-lactam antibiotics.[1][3] Applied Microbiology and Biotechnology.[1][3][6] [Link]
-
Page, M. I. (1987). The Chemistry of beta-Lactams.[1][3] Springer-Science+Business Media, B.V.[1][3] (Detailed discussion on cephem ring strain and reactivity).
-
Chauvette, R. R., et al. (1962). Chemistry of Cephalosporins. II.[1][3] Preparation of 7-Aminocephalosporanic Acid. Journal of the American Chemical Society. [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. Solid-state chemistry and crystal structure of cefaclor dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cephalosporin G | C18H18N2O6S | CID 68940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US3573295A - Process for the preparation of 7-aminocephalosporanic acid - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
